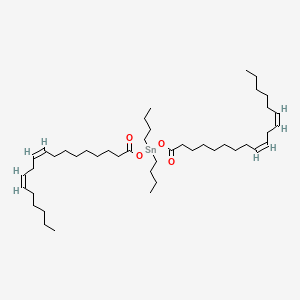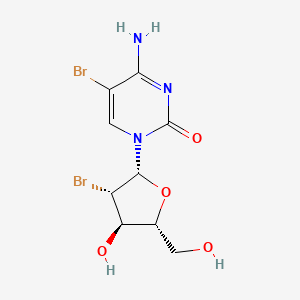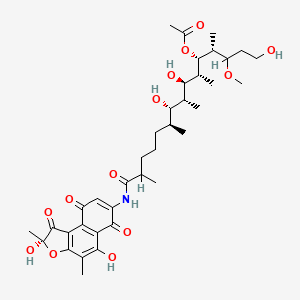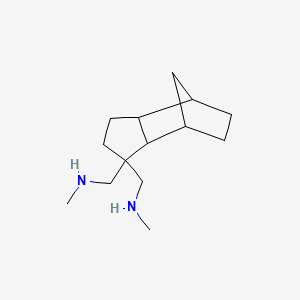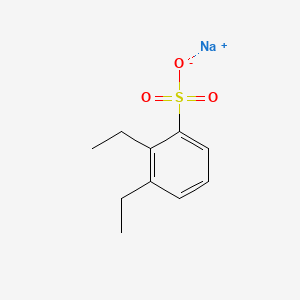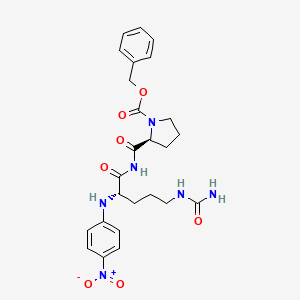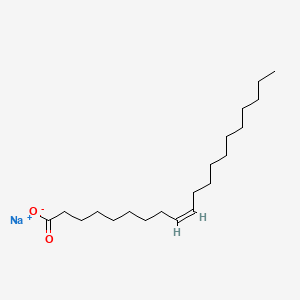
Sodium gadoleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium gadoleate is the sodium salt of gadoleic acid, a monounsaturated fatty acid with a cis double bond at the 9th position. It is commonly found in fish oils and is known for its surfactant properties. The molecular formula of this compound is C20H37O2Na, and it has a molecular weight of approximately 332.5 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Sodium gadoleate can be synthesized through the neutralization of gadoleic acid with sodium hydroxide. The reaction typically involves dissolving gadoleic acid in an organic solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to obtain this compound as a solid product.
Industrial Production Methods: In industrial settings, this compound is produced by extracting gadoleic acid from fish oils, followed by its neutralization with sodium hydroxide. The process involves several purification steps to ensure the removal of impurities and to obtain a high-purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at the double bond, leading to the formation of peroxides and other oxidation products.
Reduction: The double bond in this compound can be reduced to form saturated sodium eicosanoate.
Substitution: this compound can participate in substitution reactions, particularly at the carboxylate group, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alcohols and amines in the presence of acid catalysts.
Major Products:
Oxidation: Peroxides, hydroxylated derivatives.
Reduction: Sodium eicosanoate.
Substitution: Esters and amides of gadoleic acid .
科学研究应用
Sodium gadoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable detergents and emulsifiers .
作用机制
The mechanism of action of sodium gadoleate involves its interaction with cell membranes, where it can integrate into the lipid bilayer due to its amphiphilic nature. This integration can alter membrane fluidity and permeability, affecting various cellular processes. This compound can also interact with specific proteins and enzymes, modulating their activity and influencing metabolic pathways .
相似化合物的比较
Sodium oleate: Another sodium salt of a monounsaturated fatty acid, but with a double bond at the 9th position of an 18-carbon chain.
Sodium linoleate: A sodium salt of a polyunsaturated fatty acid with two double bonds.
Sodium palmitate: A sodium salt of a saturated fatty acid with no double bonds.
Comparison:
Sodium gadoleate vs. Sodium oleate: Both have similar surfactant properties, but this compound has a longer carbon chain, which can influence its solubility and interaction with other molecules.
This compound vs. Sodium linoleate: this compound is more stable due to fewer double bonds, making it less prone to oxidation.
This compound vs. Sodium palmitate: this compound has a double bond, providing different chemical reactivity and biological interactions compared to the fully saturated sodium palmitate .
属性
CAS 编号 |
94135-60-1 |
|---|---|
分子式 |
C20H37NaO2 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
sodium;(Z)-icos-9-enoate |
InChI |
InChI=1S/C20H38O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h11-12H,2-10,13-19H2,1H3,(H,21,22);/q;+1/p-1/b12-11-; |
InChI 键 |
SCEFIDHNJSJIHH-AFEZEDKISA-M |
手性 SMILES |
CCCCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


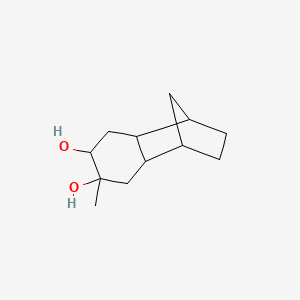
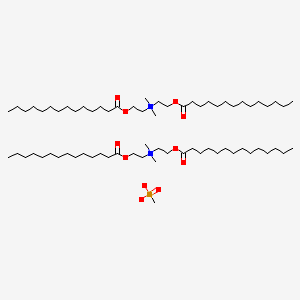
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)
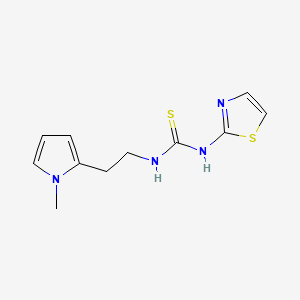
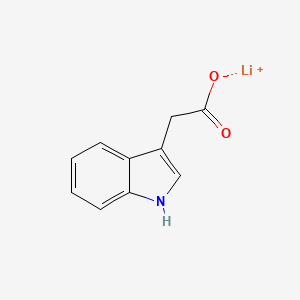
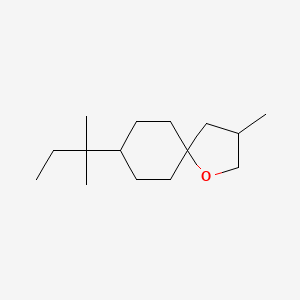
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)
